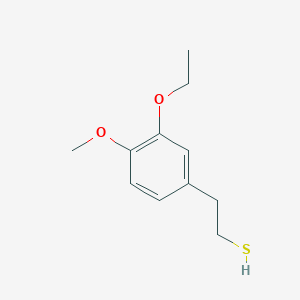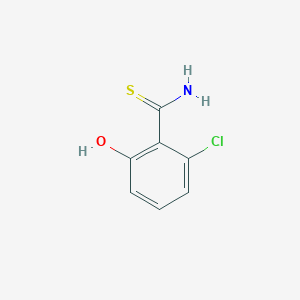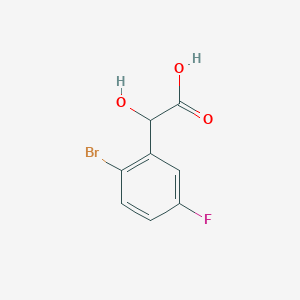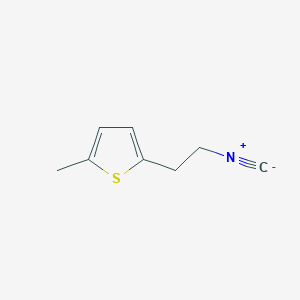
2-(2-Isocyanoethyl)-5-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isocyanoethyl)-5-methylthiophene is an organic compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a methyl-substituted thiophene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Isocyanoethyl)-5-methylthiophene typically involves the dehydration of formamides under specific conditions. One common method includes the use of phosphorus oxychloride and triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another environmentally friendly method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .
Industrial Production Methods: Industrial production of this compound may utilize large-scale dehydration processes with optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Isocyanoethyl)-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted thiophenes and isocyanides, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
2-(2-Isocyanoethyl)-5-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Propiedades
| 602268-92-8 | |
Fórmula molecular |
C8H9NS |
Peso molecular |
151.23 g/mol |
Nombre IUPAC |
2-(2-isocyanoethyl)-5-methylthiophene |
InChI |
InChI=1S/C8H9NS/c1-7-3-4-8(10-7)5-6-9-2/h3-4H,5-6H2,1H3 |
Clave InChI |
XGKVWXXUBALSBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
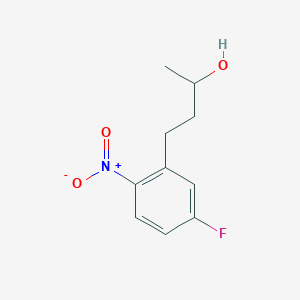
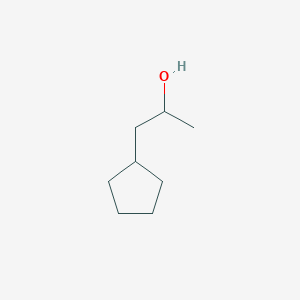

![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/no-structure.png)
